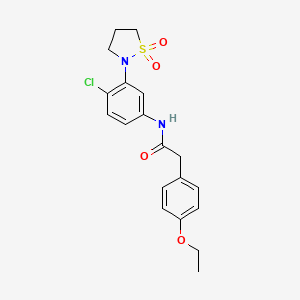

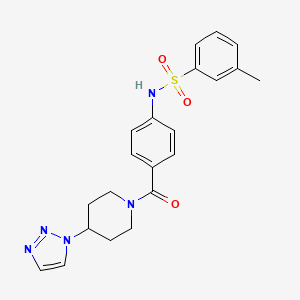

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It is a sulfonamide loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. Furosemide has been widely used in clinical practice due to its rapid onset of action and potent diuretic effect.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

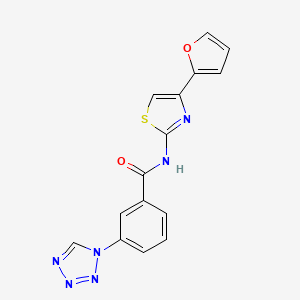

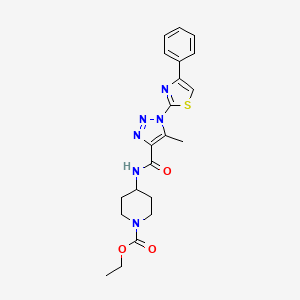

- A study focused on synthesizing novel heterocyclic compounds related to N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. These compounds were characterized using various spectroscopic methods and were tested for antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Patel, Patel, & Shah, 2015).

Molecular and Electronic Characterization

- A 2022 study synthesized a thiazole-based heterocyclic amide and characterized its structure through spectroscopy and single-crystal X-ray diffraction. The compound's antimicrobial activity against various microorganisms was assessed, highlighting its potential in pharmaceutical applications (Cakmak et al., 2022).

Applications in Organic Materials

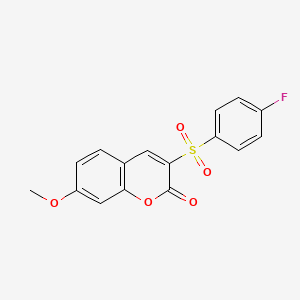

- Research in 2013 introduced new furan and benzochalcogenodiazole based monomers, designed via a donor–acceptor approach. The study explored their electrochemical polymerization and optical properties, indicating potential applications in the development of organic materials (İçli-Özkut et al., 2013).

Electrophilic Substitution Reactions

- A 2017 study explored the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, derived from furan-2-carboxamide. The compound underwent various electrophilic substitution reactions, which could be significant in developing new synthetic methodologies (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Anticancer Activities

- A study in 2018 synthesized chalcone-based heterocyclic compounds and evaluated their antimicrobial and anticancer activities. This research underscores the potential of furan-2-yl derivatives in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Adenosine Receptors Selectivity

- Research in 2013 investigated benzamide and furamide analogues linked to thiazole, revealing their high affinity for adenosine receptors. This could have implications in developing selective adenosine receptor ligands for various therapeutic applications (Inamdar et al., 2013).

Propiedades

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(10-3-1-4-11(7-10)21-9-16-19-20-21)18-15-17-12(8-24-15)13-5-2-6-23-13/h1-9H,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKSIBIONDGFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-yl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

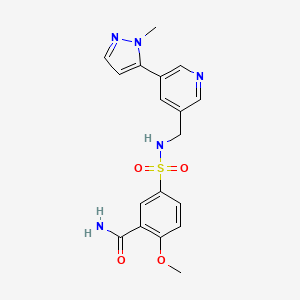

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

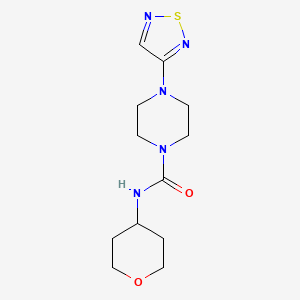

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

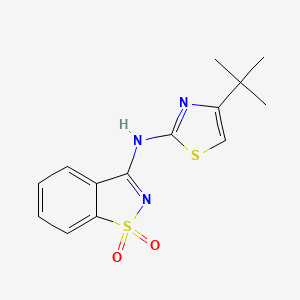

![Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2420005.png)